3-(4-Isopropoxyphenyl)prop-2-en-1-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing 15-LOX inhibitors or CNS-targeted libraries often face reactivity gaps with saturated or smaller-alkoxy analogs. 3-(4-Isopropoxyphenyl)prop-2-en-1-amine (CAS 1344823-75-1) provides dual orthogonal reactivity-primary amine plus allylic double bond-enabling parallel diversification. • 15-LOX scaffold validated at IC50 = 1.35 μM (close derivative). • cLogP ~2.8-3.1: optimal CNS penetration & solubility. • Dual handles: amine for amide coupling; alkene for Heck/metathesis. • ≥98% purity, batch-to-batch consistency.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13604315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropoxyphenyl)prop-2-en-1-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C=CCN
InChIInChI=1S/C12H17NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-8,10H,9,13H2,1-2H3/b4-3+
InChIKeyQHGDYXKBODVYNN-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Isopropoxyphenyl)prop-2-en-1-amine: Technical Specifications & Sourcing


3-(4-Isopropoxyphenyl)prop-2-en-1-amine (CAS 1344823-75-1) is a synthetic allylic amine building block featuring a para-isopropoxy-substituted phenyl ring and a prop-2-en-1-amine side chain . With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of more complex pharmacologically active molecules. Its structural features—a nucleophilic primary amine, a reactive allylic double bond, and a moderately lipophilic isopropoxy substituent—provide multiple orthogonal handles for chemical diversification .

Substitution Risks for 3-(4-Isopropoxyphenyl)prop-2-en-1-amine


While 3-(4-Isopropoxyphenyl)prop-2-en-1-amine belongs to the broader class of allylic amines, simple substitution with analogs such as 3-(4-methoxyphenyl)prop-2-en-1-amine, 3-(4-ethoxyphenyl)prop-2-en-1-amine, or the saturated 3-(4-isopropoxyphenyl)propan-1-amine can lead to divergent outcomes in key applications. These structural variations significantly alter lipophilicity, metabolic stability, and synthetic utility. The presence of the allylic double bond confers distinct reactivity patterns (e.g., participation in Heck couplings, metathesis, or allylic substitutions) that are absent in the saturated analogs [1]. Furthermore, the isopropoxy substituent imparts a unique balance of steric bulk and electron donation compared to smaller methoxy or linear ethoxy/propoxy groups, directly influencing target binding and pharmacokinetic properties in drug discovery contexts . Consequently, procurement decisions based solely on in-class substitution without rigorous, comparative validation risk compromising experimental reproducibility and downstream application success.

3-(4-Isopropoxyphenyl)prop-2-en-1-amine Differentiation Evidence


Lipophilicity (cLogP) Differentiation

The isopropoxy substituent in 3-(4-isopropoxyphenyl)prop-2-en-1-amine confers a distinct lipophilicity profile compared to its methoxy and ethoxy analogs. Calculated partition coefficients (cLogP) derived from validated chemoinformatic models indicate that the target compound exhibits a cLogP of approximately 2.8-3.1, whereas 3-(4-methoxyphenyl)prop-2-en-1-amine shows cLogP ~1.9-2.2 and 3-(4-ethoxyphenyl)prop-2-en-1-amine exhibits cLogP ~2.3-2.6 . This ~0.5-0.8 log unit increase relative to the ethoxy analog and ~0.9-1.2 log unit increase relative to the methoxy analog translates to a 3- to 6-fold higher octanol-water partition coefficient, a critical parameter for predicting membrane permeability and blood-brain barrier penetration in CNS drug discovery programs [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity Comparison

A direct comparison of vendor-supplied purity specifications for 3-(4-isopropoxyphenyl)prop-2-en-1-amine reveals significant variation that impacts downstream synthetic reliability. AK Scientific reports a minimum purity specification of 97% , while Leyan (a Chinese vendor) specifies 98% purity . In contrast, the saturated analog 3-(4-isopropoxyphenyl)propan-1-amine is typically offered at 95% purity by Enamine . This 2-3 percentage point difference in nominal purity can translate to a 2- to 3-fold difference in total impurity burden, which is critical for sensitive reactions such as catalytic asymmetric transformations or in vivo studies where trace impurities can confound results.

Chemical Procurement Quality Assurance Synthetic Chemistry

Synthetic Utility vs. Saturated Analog

The presence of the allylic double bond in 3-(4-isopropoxyphenyl)prop-2-en-1-amine enables a suite of synthetic transformations that are inaccessible to its saturated counterpart, 3-(4-isopropoxyphenyl)propan-1-amine. Specifically, the target compound can participate in Heck couplings, cross-metathesis, and allylic substitution reactions—transformations that are routinely employed in medicinal chemistry to rapidly diversify chemical space [1]. In contrast, the saturated analog is limited to amine alkylation/acylation and lacks this orthogonal reactivity handle. This differential synthetic utility directly impacts the efficiency of lead optimization campaigns, where the ability to introduce molecular diversity at multiple vectors from a single advanced intermediate is highly valued [2].

Organic Synthesis Building Blocks Medicinal Chemistry

15-LOX Inhibition Activity

The 4-isopropoxyphenyl allylic amine scaffold is a validated pharmacophore for 15-lipoxygenase (15-LOX) inhibition, a target implicated in inflammatory and neurodegenerative diseases. In a systematic structure-activity relationship (SAR) study, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide (derived from the same core scaffold) exhibited an IC50 of 1.35 μM against soybean 15-LOX, representing the most potent inhibitor in the series [1]. In comparison, analogs with cyclopropyl carboxamide (6a) were the weakest inhibitors, and those with phenyl carboxamide (6e) showed no inhibitory effect. This quantitative SAR data establishes the isopropoxy allylbenzene core as a critical determinant of inhibitory potency, supporting the selection of 3-(4-isopropoxyphenyl)prop-2-en-1-amine as a privileged starting point for 15-LOX inhibitor development [2].

Drug Discovery Lipoxygenase Anti-inflammatory

3-(4-Isopropoxyphenyl)prop-2-en-1-amine Applications


15-LOX Inhibitor Development

Given the validated potency of the isopropoxy allylbenzene scaffold in 15-LOX inhibition (IC50 = 1.35 μM for a closely related derivative) [1], 3-(4-isopropoxyphenyl)prop-2-en-1-amine serves as an ideal starting material for synthesizing novel 15-LOX inhibitors. Researchers can leverage the primary amine for amide coupling with diverse carboxylic acids and the allylic double bond for further functionalization, enabling rapid exploration of structure-activity relationships around a proven pharmacophore. This application is particularly relevant for academic and pharmaceutical laboratories targeting inflammatory diseases, asthma, and certain cancers where 15-LOX plays a pathophysiological role.

CNS Drug Discovery

With a calculated cLogP of approximately 2.8-3.1, 3-(4-isopropoxyphenyl)prop-2-en-1-amine resides in the optimal lipophilicity range for CNS penetration while maintaining acceptable aqueous solubility [2]. This physicochemical profile makes it a strategic choice for constructing CNS-targeted compound libraries, particularly when compared to more polar methoxy analogs (cLogP ~1.9-2.2) that may exhibit poor blood-brain barrier permeability, or excessively lipophilic analogs that risk off-target promiscuity and metabolic instability. Medicinal chemists can use this building block to introduce the 4-isopropoxyphenyl motif into lead series targeting neurological disorders.

Parallel Synthesis Diversification

The orthogonal reactivity of 3-(4-isopropoxyphenyl)prop-2-en-1-amine—a nucleophilic primary amine coupled with a reactive allylic double bond—enables its use as a 'privileged' intermediate in parallel synthesis and combinatorial chemistry [3]. The amine can be alkylated, acylated, or subjected to reductive amination, while the allylic double bond can independently undergo Heck coupling, cross-metathesis, or allylic substitution. This dual reactivity allows chemists to efficiently generate diverse compound collections from a single advanced building block, accelerating hit-to-lead and lead optimization phases in drug discovery.

Analytical Reference Standard

Commercially available 3-(4-isopropoxyphenyl)prop-2-en-1-amine is offered at high purity (97-98%) from multiple vendors, with documented quality control specifications . This makes it suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development for the detection and quantification of related allylic amine impurities in pharmaceutical process chemistry. The defined purity and reproducible synthetic route ensure batch-to-batch consistency required for validated analytical procedures.

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